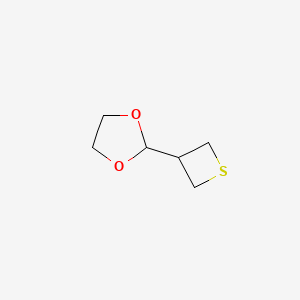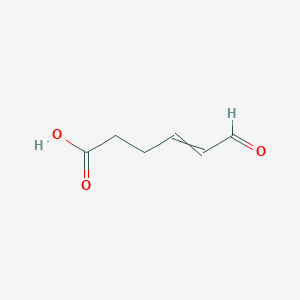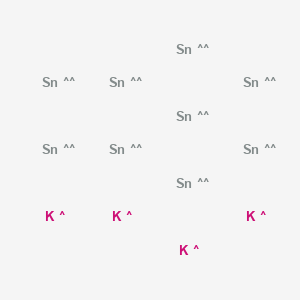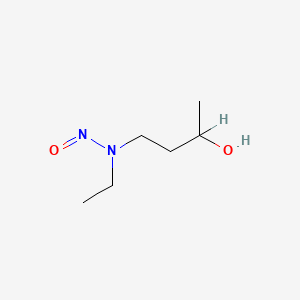
N-ethyl-N-(3-hydroxybutyl)nitrous Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(3-hydroxybutyl)nitrous amide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxybutyl group, and a nitrous amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:
From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, such as using hydrogen peroxide.
Ritter Reaction: This method involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.
科学的研究の応用
N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.
類似化合物との比較
N-ethyl-N-(3-hydroxybutyl)nitrous amide can be compared with other similar compounds such as:
N-ethyl-N-isopropylnitrous amide: This compound has a similar structure but with an isopropyl group instead of a hydroxybutyl group.
N-methyl-N-(3-hydroxybutyl)nitrous amide: This compound has a methyl group instead of an ethyl group.
N-ethyl-N-(2-hydroxyethyl)nitrous amide: This compound has a hydroxyethyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
80858-88-4 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
N-ethyl-N-(3-hydroxybutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3 |
InChIキー |
DAFCJHCXXNUOHX-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC(C)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
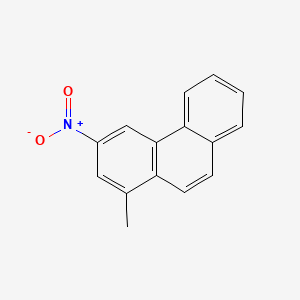

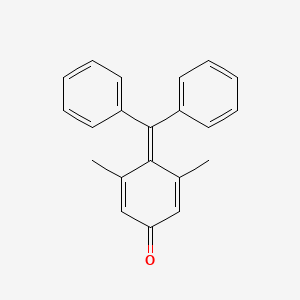
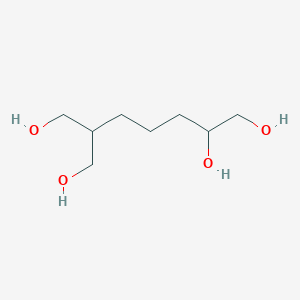
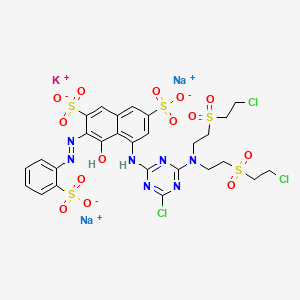
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
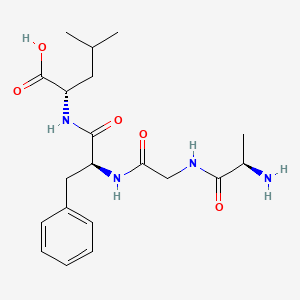
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
